molecular formula C7H13NO4 B7908408 4-Ethyl-L-glutamic acid CAS No. 20913-68-2

4-Ethyl-L-glutamic acid

Cat. No. B7908408
CAS RN: 20913-68-2
M. Wt: 175.18 g/mol
InChI Key: JPMICTZIAZZHCD-AKGZTFGVSA-N
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Description

4-Ethyl-L-glutamic acid is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethyl-L-glutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-L-glutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Post-Translational Modification Prediction : Glutamic acid, including its modifications like 4-carboxyglutamate, plays a significant role in blood coagulation and is linked with diseases such as osteoporosis and atherosclerosis. Shah and Khan (2020) developed a computational model to predict 4-carboxyglutamate sites, enhancing understanding of this modification (Shah & Khan, 2020).

  • Cancer Therapy Prodrugs : Springer et al. (1990) synthesized novel prodrugs related to glutamic acid, designed to be activated at tumor sites, demonstrating the potential of glutamic acid derivatives in targeted cancer therapy (Springer et al., 1990).

  • Glutamate Transporters and Neurodegenerative Diseases : Gegelashvili and Schousboe (1997) discussed the high affinity glutamate transporters, highlighting the importance of glutamic acid in neurotransmission and its links to neurodegenerative diseases (Gegelashvili & Schousboe, 1997).

  • Synthesis of Glutamic Acid Analogues : Eacquerra et al. (1994) described the synthesis of 4-methylene-L-glutamic acid and its analogues, indicating the synthetic utility of glutamic acid derivatives in chemistry (Eacquerra et al., 1994).

  • Biodegradable Polymer Research : Sidman et al. (1983) evaluated biocompatible, biodegradable copolymers based on glutamic acid for drug delivery, demonstrating its application in pharmaceuticals (Sidman et al., 1983).

  • Glutamate Receptor Research : Michaelis (1998) explored the molecular biology of glutamate receptors and their role in excitotoxicity and aging, emphasizing the importance of glutamic acid in understanding neurotransmission and related disorders (Michaelis, 1998).

  • Energy Storage Research : Liang et al. (2013) investigated the use of L-glutamic acid in improving the performance of redox flow batteries, highlighting its potential in energy storage applications (Liang et al., 2013).

  • Microbial Biosynthesis : Zareian et al. (2012) discussed the microbial biosynthesis of poly-γ-glutamic acid, a polymer of glutamic acid, for use in various industries, underscoring the versatility of glutamic acid in biotechnology (Zareian et al., 2012).

properties

IUPAC Name

(2S)-2-amino-4-ethylpentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-2-4(6(9)10)3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMICTZIAZZHCD-AKGZTFGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C[C@@H](C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628377
Record name 4-Ethyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20913-68-2
Record name 4-Ethyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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